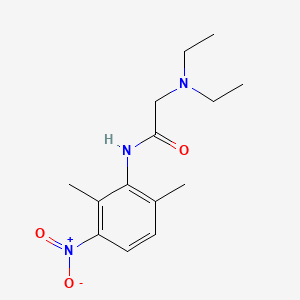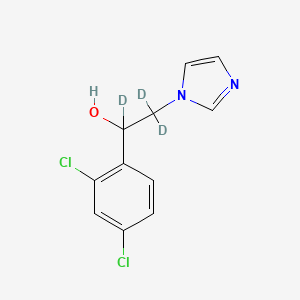![molecular formula C41H23ClK3N9Na4O26S8 B587474 tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate CAS No. 146632-12-4](/img/structure/B587474.png)
tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate is a complex organic compound. It is characterized by its multiple sulfonate groups, azo linkages, and triazine rings, making it a highly functionalized molecule. This compound is often used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate involves multiple steps. The process typically starts with the diazotization of 1,5-disulfonatonaphthalene-2-amine, followed by coupling with 8-hydroxy-3,6-disulfonatonaphthalene-1-amine. The resulting azo compound is then reacted with 4-chloro-1,3,5-triazine under controlled conditions to form the triazine ring. Finally, the compound is sulfonated to introduce the sulfonate groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The final product is purified using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The azo linkages can be reduced to form amines.
Substitution: The chlorine atom in the triazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted triazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye due to its vibrant color and stability. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, the compound is used as a staining agent for various biological tissues and cells. Its ability to bind to specific cellular components makes it useful in microscopy and histology.
Medicine
In medicine, the compound is explored for its potential use in diagnostic imaging and as a therapeutic agent due to its ability to interact with biological molecules.
Industry
Industrially, the compound is used in the production of textiles, inks, and plastics
Mécanisme D'action
The compound exerts its effects through its ability to form strong interactions with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules. The azo linkages and triazine rings provide sites for binding to proteins and other macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulfonate
- Tetrasodium 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulfonate
Uniqueness
Compared to similar compounds, tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate is unique due to its multiple sulfonate groups and complex structure. These features enhance its solubility and reactivity, making it more versatile in various applications.
Propriétés
Numéro CAS |
146632-12-4 |
|---|---|
Formule moléculaire |
C41H23ClK3N9Na4O26S8 |
Poids moléculaire |
1558.856 |
Nom IUPAC |
tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-8-oxo-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-oxo-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C41H30ClN9O26S8.3K.4Na/c42-39-45-40(43-25-10-11-29(81(62,63)64)24-17-31(83(68,69)70)35(37(53)33(24)25)50-48-19-4-6-20(7-5-19)78(54,55)13-12-77-85(74,75)76)47-41(46-39)44-27-16-21(79(56,57)58)14-18-15-30(82(65,66)67)34(36(52)32(18)27)51-49-26-9-8-22-23(38(26)84(71,72)73)2-1-3-28(22)80(59,60)61;;;;;;;/h1-11,14-17,48-49H,12-13H2,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,43,44,45,46,47);;;;;;;/q;7*+1/p-7 |
Clé InChI |
UFAHQQJAGRRXGX-UHFFFAOYSA-G |
SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])NN=C3C(=CC4=CC(=CC(=C4C3=O)NC5=NC(=NC(=N5)NC6=C7C(=C(C=C6)S(=O)(=O)[O-])C=C(C(=NNC8=CC=C(C=C8)S(=O)(=O)CCOS(=O)(=O)[O-])C7=O)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)







![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3](/img/new.no-structure.jpg)




![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)
